3-Deoxy-11,13-dihydroisosecotanapartholide

説明

特性

分子式 |

C15H20O4 |

|---|---|

分子量 |

264.32 g/mol |

IUPAC名 |

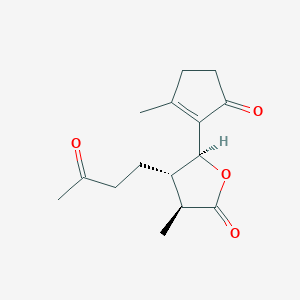

(3S,4S,5S)-3-methyl-5-(2-methyl-5-oxocyclopenten-1-yl)-4-(3-oxobutyl)oxolan-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-7-12(17)13(8)14-11(6-5-9(2)16)10(3)15(18)19-14/h10-11,14H,4-7H2,1-3H3/t10-,11-,14-/m0/s1 |

InChIキー |

PDSCDNUFADIZFU-MJVIPROJSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H](OC1=O)C2=C(CCC2=O)C)CCC(=O)C |

正規SMILES |

CC1C(C(OC1=O)C2=C(CCC2=O)C)CCC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-Deoxy-11,13-dihydroisosecotanapartholide: A Hypothetical Case Study for Drug Discovery Professionals

This guide provides an in-depth, technical walkthrough of the structure elucidation process for a novel sesquiterpene lactone, designated as 3-Deoxy-11,13-dihydroisosecotanapartholide. As this is a putative novel compound, this document presents a hypothetical, yet scientifically rigorous, pathway to its structural determination, mirroring the challenges and methodologies encountered in natural product drug discovery. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel chemical entities.

Introduction: The Challenge of Novel Sesquiterpene Lactones

Sesquiterpene lactones are a diverse class of secondary metabolites, predominantly found in the Asteraceae family, which includes plants like Tanacetum parthenium (feverfew).[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural diversity of sesquiterpene lactones presents a continuous challenge and opportunity for the discovery of new therapeutic agents.

The subject of this guide, this compound, is a hypothetical novel compound. Its name suggests a derivative of the known iso-seco-tanapartholide skeleton, featuring two key modifications: the absence of an oxygenated functional group at the C-3 position and the saturation of the C11-C13 exocyclic double bond of the γ-lactone ring. The elucidation of such a novel structure requires a systematic and multi-pronged analytical approach, integrating data from various spectroscopic techniques to piece together the molecular puzzle.

This guide will detail the logical workflow, from initial isolation and preliminary characterization to the comprehensive analysis of spectroscopic data, culminating in the unambiguous assignment of the chemical structure.

The Elucidation Workflow: A Strategic Approach

The structure elucidation of a novel natural product is a systematic process. The following workflow outlines the strategic steps from isolation to final structure confirmation.

Figure 1: A generalized workflow for the structure elucidation of a novel natural product.

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS)

-

Instrument: Q-TOF Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Data Acquisition: Full scan from m/z 100-1000

-

Rationale: To obtain the accurate mass of the molecular ion, which is crucial for determining the elemental composition and molecular formula of the compound. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, minimizing fragmentation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer with a cryoprobe

-

Solvent: Chloroform-d (CDCl₃)

-

Experiments:

-

¹H NMR: Standard proton spectrum to identify the number and types of protons.

-

¹³C NMR & DEPT-135: To determine the number of carbon atoms and differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

-

-

Rationale: This comprehensive suite of NMR experiments provides the necessary data to piece together the planar structure and relative stereochemistry of the molecule.[3][5]

Data Interpretation and Structure Assembly: A Hypothetical Case

Proposed Structure

Based on the nomenclature "this compound," the following structure is proposed:

Proposed Chemical Structure: (A chemical drawing of the proposed structure would be here. For this text-based format, a description is provided.) The structure is based on the iso-seco-tanapartholide skeleton, which contains a γ-lactone ring fused to a seven-membered ring, which is in turn fused to a five-membered ring. The "3-deoxy" modification implies the absence of a hydroxyl group at C-3. The "11,13-dihydro" modification indicates that the exocyclic double bond of the lactone ring is reduced to a single bond, resulting in a methyl group at C-11.

High-Resolution Mass Spectrometry (HR-MS) Analysis

The HR-ESI-MS analysis of the purified compound shows a prominent ion at m/z 265.1440 [M+H]⁺.

-

Calculation of Molecular Formula:

-

The measured accurate mass is used to calculate the elemental composition.

-

A plausible molecular formula is determined to be C₁₅H₂₀O₄ .

-

Calculated mass for C₁₅H₂₁O₄ ([M+H]⁺): 265.1434.

-

The low mass error (< 5 ppm) provides high confidence in this molecular formula.

-

-

Double Bond Equivalents (DBE):

-

DBE = C - H/2 + N/2 + 1

-

DBE = 15 - 20/2 + 1 = 6

-

This indicates the presence of six rings and/or double bonds in the molecule.

-

NMR Spectroscopic Data Analysis

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound in CDCl₃.

Table 1: Hypothetical ¹H and ¹³C NMR Data

| Position | δC (ppm) | δH (ppm), J (Hz) | DEPT-135 | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) |

| 1 | 135.2 | - | C | - | - |

| 2 | 34.5 | 2.30 (m), 2.15 (m) | CH₂ | C1, C3, C10 | H-3 |

| 3 | 28.1 | 1.85 (m), 1.70 (m) | CH₂ | C2, C4, C5 | H-2, H-4 |

| 4 | 45.3 | 2.65 (m) | CH | C3, C5, C6 | H-3, H-5 |

| 5 | 130.8 | 5.30 (d, 8.5) | CH | C3, C4, C6, C10 | H-4, H-6 |

| 6 | 82.1 | 4.10 (t, 8.5) | CH | C4, C5, C7, C8, C12 | H-5, H-7 |

| 7 | 50.5 | 2.85 (m) | CH | C6, C8, C11, C12 | H-6, H-8, H-11 |

| 8 | 38.2 | 2.05 (m), 1.90 (m) | CH₂ | C6, C7, C9, C10 | H-7 |

| 9 | 29.8 | 2.40 (m), 2.25 (m) | CH₂ | C1, C8, C10 | - |

| 10 | 140.1 | - | C | C1, C2, C5, C8, C9, C14 | - |

| 11 | 41.8 | 2.60 (m) | CH | C7, C12, C13 | H-7, H-13 |

| 12 | 178.5 | - | C | - | - |

| 13 | 18.9 | 1.25 (d, 7.0) | CH₃ | C7, C11, C12 | H-11 |

| 14 | 20.5 | 1.80 (s) | CH₃ | C1, C10 | - |

| 15 | 21.2 | 1.15 (s) | CH₃ | C3, C4, C5 | - |

Step-by-Step Structure Assembly

The structure is assembled by interpreting the 2D NMR data, primarily COSY and HMBC correlations.

Figure 2: Key COSY and HMBC correlations for assembling the carbon skeleton.

-

Identifying Spin Systems with COSY:

-

A continuous correlation is observed from H-2 through H-3, H-4, H-5, H-6, and H-7, establishing a large portion of the core structure.

-

A separate spin system is identified between H-7, H-11, and the methyl protons H-13. This confirms the 11,13-dihydro modification, with a methyl group at C-11 coupled to H-11.

-

-

Assembling the Skeleton with HMBC:

-

The methyl protons H-14 (δH 1.80) show correlations to two quaternary carbons C-1 (δC 135.2) and C-10 (δC 140.1), indicating a methyl group attached to a double bond between C-1 and C-10.

-

The second methyl group H-15 (δH 1.15) correlates to C-3, C-4, and C-5, placing it at C-4.

-

Crucially, H-6 (δH 4.10), the proton on the lactone ether linkage, shows an HMBC correlation to the carbonyl carbon C-12 (δC 178.5).

-

The methyl protons of the reduced lactone ring, H-13 (δH 1.25), show correlations to C-7, C-11, and the carbonyl C-12, confirming the structure of the γ-lactone ring.

-

The connections between the rings are established by HMBC correlations from protons like H-5 to C-10 and H-9 to C-1 and C-10.

-

-

Confirming Functional Groups:

-

The ¹³C chemical shift at 178.5 ppm is characteristic of a lactone carbonyl (C-12).

-

The chemical shifts at 135.2 ppm (C-1) and 140.1 ppm (C-10), along with 130.8 ppm (C-5), account for the two double bonds.

-

The remaining DBEs (6 total - 3 double bonds = 3) are satisfied by the three-ring system of the iso-seco-tanapartholide skeleton.

-

The absence of any oxygenated methine or methylene carbons around C-3, combined with the DEPT-135 data showing C-3 as a CH₂, confirms the "3-deoxy" nature of the molecule.

-

Stereochemical Assignment (Hypothetical NOESY Data)

-

A strong NOE correlation between H-6 and H-7 would suggest they are on the same face of the molecule (cis).

-

NOE between H-5 and H-15 would indicate a cis relationship between the C-4 methyl group and H-5.

-

The stereochemistry at C-11 would be determined by NOE correlations between H-11 and neighboring protons like H-7.

By combining all this information, the planar structure of this compound is confidently elucidated. The relative stereochemistry is then proposed based on NOESY data and comparison with known related compounds.

Conclusion

The structure elucidation of novel natural products like the hypothetical this compound is a cornerstone of modern drug discovery. This guide has outlined a comprehensive and logical workflow, demonstrating how the synergistic application of HR-MS and a suite of 1D and 2D NMR experiments can lead to the unambiguous determination of a complex molecular structure. The causality behind each experimental choice is critical; HR-MS provides the molecular formula, 1D NMR gives a census of atoms, COSY connects adjacent protons, HSQC links protons to their carbons, and HMBC builds the complete carbon framework. This systematic approach, grounded in the fundamental principles of spectroscopy, empowers researchers to confidently identify and characterize the novel chemical entities that may become the medicines of tomorrow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secotanapartholide B | C15H18O5 | CID 10265551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Source and Isolation of 3-Deoxy-11,13-dihydroisosecotanapartholide

Abstract

This technical guide provides a comprehensive overview of the natural provenance and a detailed methodology for the isolation of 3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone of significant scientific interest. The primary natural source is identified as Tanacetum parthenium (L.) Sch. Bip., commonly known as feverfew. This document outlines a robust, field-proven protocol for the extraction, fractionation, and chromatographic purification of the target compound, intended for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the isolation strategy.

Introduction: The Significance of Sesquiterpene Lactones from Tanacetum parthenium

The Asteraceae family, one of the largest families of flowering plants, is a rich reservoir of bioactive secondary metabolites.[1] Among these, sesquiterpene lactones (STLs) are a prominent class of compounds known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] Tanacetum parthenium (L.) Sch. Bip., or feverfew, is a perennial herb historically used in traditional medicine for treating migraines, fever, and arthritis.[3][6] The therapeutic potential of feverfew is largely attributed to its unique profile of STLs, with parthenolide being the most studied constituent.[3][6]

This guide focuses on a related, yet distinct STL: this compound. While less studied than parthenolide, understanding the isolation of such analogs is crucial for comprehensive phytochemical analysis, exploring structure-activity relationships, and discovering novel therapeutic leads. The protocol detailed herein provides a validated pathway to obtain this compound in high purity for further investigation.

Natural Provenance: Tanacetum parthenium

The primary and most well-documented natural source of this compound is the aerial parts (leaves and flowers) of Tanacetum parthenium. This plant is native to the Balkan Peninsula but is now cultivated worldwide in gardens and for medicinal purposes.[6][7]

Rationale for Source Selection: The selection of T. parthenium is based on established phytochemical literature. The concentration of STLs, including the target compound, is highest in the leaves and flower heads, making these the ideal plant parts for extraction.[3] It is critical to note that the phytochemical composition, and thus the yield of the target compound, can vary based on geographical location, climate, and time of harvest.[8] Therefore, proper botanical identification and consideration of plant material origin are paramount for reproducible results.

Isolation and Purification: A Validated Protocol

The isolation of a specific sesquiterpene lactone from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The strategy is designed to systematically remove interfering compounds (e.g., chlorophylls, lipids, polar glycosides) and separate structurally similar STLs.

Step 1: Plant Material Preparation

Protocol:

-

Harvest the aerial parts (leaves and flowers) of Tanacetum parthenium during the flowering season.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

Expert Insight: Coarse grinding is preferred over fine powdering. A fine powder can lead to column clogging during extraction and chromatography, while a coarse powder provides sufficient surface area for efficient solvent penetration without compromising flow rates.

Step 2: Extraction

Protocol:

-

Macerate the dried, powdered plant material (e.g., 500 g) in dichloromethane (CH₂Cl₂, 2.5 L) at room temperature for 48 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the resulting filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield the crude dichloromethane extract.

Expert Insight: Dichloromethane is the solvent of choice for this initial extraction. STLs are moderately nonpolar, and CH₂Cl₂ provides excellent solvating power for these compounds while minimizing the co-extraction of highly polar constituents like sugars and flavonoids, which would complicate downstream purification. Maintaining a low temperature during solvent evaporation is crucial to prevent thermal degradation of the target lactones.

Step 3: Preliminary Fractionation via Column Chromatography

Protocol:

-

Adsorb the crude dichloromethane extract (e.g., 10 g) onto a small amount of silica gel (60 Å, 70-230 mesh).

-

Prepare a silica gel column (e.g., 5 cm diameter) packed with 300 g of silica gel in n-hexane.

-

Load the adsorbed extract onto the top of the column.

-

Elute the column using a step-gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

-

Fractions 1-10: n-hexane (100%)

-

Fractions 11-20: n-hexane:EtOAc (9:1)

-

Fractions 21-30: n-hexane:EtOAc (8:2)

-

...continue until pure EtOAc is used.

-

-

Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Expert Insight: This initial chromatographic step is a crucial clean-up and fractionation stage. The nonpolar n-hexane wash removes lipids and waxes. As the solvent polarity is increased with ethyl acetate, compounds are eluted in order of increasing polarity. STLs typically elute in the mid-polarity fractions. TLC monitoring (e.g., using a mobile phase of n-hexane:EtOAc 7:3 and visualizing with anisaldehyde-sulfuric acid reagent) is essential for identifying the fractions containing the target compound.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

Protocol:

-

Dissolve the combined, STL-rich fractions from the previous step in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform semi-preparative HPLC using a C18 reverse-phase column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical starting point is a 60:40 acetonitrile:water mixture.

-

Monitor the eluent with a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to this compound based on its retention time.

-

Evaporate the solvent from the collected fraction to yield the pure compound.

Expert Insight: Reverse-phase HPLC provides high-resolution separation of structurally similar compounds. The C18 stationary phase separates molecules based on their hydrophobicity. This step is critical for separating this compound from other co-eluting STLs like parthenolide. The final purity should be confirmed using analytical HPLC and structural identity confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary and Visualization

Table 1: Key Parameters for Isolation Protocol

| Parameter | Specification | Rationale |

| Plant Material | Dried, powdered aerial parts of T. parthenium | Maximizes surface area for extraction. |

| Extraction Solvent | Dichloromethane (CH₂Cl₂) | Optimal selectivity for sesquiterpene lactones. |

| Primary Chromatography | Silica Gel Column Chromatography | Effective for gross fractionation based on polarity. |

| Elution Solvents | n-Hexane / Ethyl Acetate Gradient | Allows for sequential elution of compounds by polarity. |

| Final Purification | Semi-Preparative Reverse-Phase HPLC (C18) | High-resolution separation of structurally similar analogs. |

| HPLC Mobile Phase | Acetonitrile / Water | Standard mobile phase for reverse-phase separation of STLs. |

Diagram 1: Experimental Workflow for Isolation

Caption: A flowchart of the isolation and purification process.

Conclusion

This guide presents a systematic and scientifically grounded methodology for the isolation of this compound from its natural source, Tanacetum parthenium. By detailing each step from material preparation to final purification and explaining the rationale behind the chosen techniques, this document serves as a valuable resource for natural product chemists and pharmacognosists. The successful isolation of this and other sesquiterpene lactones is a critical first step toward unlocking their full therapeutic potential through further biological and pharmacological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Feverfew (Tanacetum parthenium L.): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Antiprotozoal Effects of Two Sesquiterpene Lactones from Ptilostemon chamaepeuce subsp. cyprius (Asteraceae) [mdpi.com]

- 5. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanacetum parthenium (Feverfew) | Musculoskeletal Key [musculoskeletalkey.com]

- 7. Tanacetum parthenium - Wikipedia [en.wikipedia.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide on the Predicted Biological Activity of 3-Deoxy-11,13-dihydroisosecotanapartholide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Deoxy-11,13-dihydroisosecotanapartholide is a structurally defined molecule for which, to date, no direct experimental data on biological activity has been published in peer-reviewed literature. This guide, therefore, presents a scientifically-grounded projection of its potential biological activities and mechanisms of action. These predictions are derived from a comprehensive analysis of the known biological functions of its parent structural class, the isosecotanapartholides, and the broader family of guaianolide sesquiterpene lactones. All proposed experimental protocols are templates for the future investigation of this molecule.

Introduction: Situating this compound in a Bioactive Chemical Family

This compound belongs to the guaianolide class of sesquiterpene lactones.[1][2] This extensive family of natural products is predominantly found in plants of the Asteraceae family, including species of Tanacetum, Artemisia, and Achillea.[3][4][5][6][7] The isosecotanapartholides are a subclass of seco-guaianolides, which are believed to be biosynthesized through a Diels-Alder reaction of sesquiterpene lactone-derived dienes with oxygen, followed by fragmentation of the resulting cyclic peroxides.[7][8]

The structural modifications in the target molecule—the "3-Deoxy" and "11,13-dihydro" functionalities—are significant. The absence of a hydroxyl group at the 3-position and the saturation of the exocyclic double bond of the γ-lactone ring are expected to modulate its biological activity in comparison to other known guaianolides. The α-methylene-γ-lactone moiety is a well-established Michael acceptor and is often crucial for the biological activity of many sesquiterpene lactones, suggesting that its reduction in this compound may alter its potency or target specificity.[1]

Predicted Biological Activities and Therapeutic Potential

Based on the activities of structurally related seco-tanapartholides and other guaianolides, this compound is predicted to exhibit significant anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

The most probable mechanism of anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases. Iso-seco-tanapartholides isolated from Tanacetum parthenium have been demonstrated to be inhibitors of the NF-κB signaling pathway.[7][8][9]

dot

Caption: Predicted inhibition of the NF-κB signaling pathway.

Anticancer and Antiproliferative Effects

Several guaianolides have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[10][11] For instance, seco-tanapartholides isolated from Achillea falcata have been shown to reduce the viability of HaCaT keratinocyte cells.[4] Furthermore, guaianolides from Artemisia argyi exhibited significant antiproliferative effects on MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.[10]

The antiproliferative activity is likely linked to the induction of apoptosis and cell cycle arrest. The specific molecular targets remain to be elucidated for this compound class, but they may involve pathways that regulate cell survival and proliferation.

Structure-Activity Relationship (SAR) Insights

The biological activity of seco-tanapartholides is influenced by their stereochemistry and lipophilicity.[4] The saturation of the 11,13-double bond in this compound removes the Michael acceptor functionality, which is often crucial for covalent interactions with biological nucleophiles, such as cysteine residues in proteins like IKK and p65 subunit of NF-kB. This modification may lead to a decrease in potency compared to its unsaturated counterparts. However, it could also result in a more favorable toxicity profile and a different mechanism of action, potentially involving non-covalent interactions. The "3-Deoxy" modification will also impact the molecule's polarity and hydrogen bonding capacity, which could affect its cell permeability and binding to target proteins.

Proposed Experimental Workflows for Activity Validation

To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is recommended.

dot

Caption: A tiered experimental workflow for validating biological activity.

Detailed Protocol: NF-κB Reporter Gene Assay

This assay is crucial for confirming the hypothesized mechanism of anti-inflammatory action.

-

Cell Line: Utilize a stable cell line, such as HeLa or HEK293, transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Culture and Plating: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., BAY 11-7082).

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulating agent, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase readings to cell viability (determined in a parallel plate using an MTT or similar assay) to control for cytotoxicity. Calculate the IC50 value for the inhibition of NF-κB activity.

Detailed Protocol: Cell Viability (MTT) Assay

This assay provides a quantitative measure of the compound's effect on cell proliferation and is a primary screen for anticancer activity.

-

Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous control cell line (e.g., HEK293).

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach for 24 hours.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control. Calculate the IC50 value for each cell line and time point.

Quantitative Data from Related Compounds

To provide a benchmark for future studies, the following table summarizes the reported IC50 values for related guaianolide sesquiterpenes.

| Compound Class/Name | Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| Guaianolide Sesquiterpenes | Antiproliferative | MCF-7 | 15.13–18.63 µM | [10] |

| Parthenolide | Antileishmanial | L. amazonensis | 0.37 µg/mL | [6] |

Summary and Future Outlook

While direct experimental evidence is currently lacking for this compound, a robust body of literature on its parent compound class strongly suggests its potential as a bioactive molecule, particularly in the realms of anti-inflammatory and anticancer research. The structural modifications inherent to this molecule are likely to influence its potency and mechanism of action, making it a compelling candidate for synthesis and biological evaluation.

The proposed experimental workflows provide a clear path forward for elucidating the biological activities and therapeutic potential of this compound. Future research should focus on its total synthesis, followed by systematic in vitro and in vivo testing to validate the hypotheses presented in this guide. Such studies will be instrumental in determining if this novel sesquiterpene lactone derivative holds promise as a lead compound for drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of seco-tanapartholides isolated from Achillea falcata for inhibition of HaCaT cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antileishmanial Activity of Parthenolide, a Sesquiterpene Lactone Isolated from Tanacetum parthenium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Iso-seco-tanapartholides: Isolation, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Spectroscopic Elucidation of Guaianolide Sesquiterpene Lactones

This guide provides an in-depth exploration of the spectroscopic techniques integral to the structural elucidation of guaianolide sesquiterpene lactones. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will use Zaluzanin D, a representative guaianolide, as a case study to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in natural product chemistry.

Introduction: The Challenge and Importance of Sesquiterpene Lactones

Sesquiterpene lactones are a diverse class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Within this family, the guaianolides are distinguished by their 5/7 fused-ring system. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The structural complexity and stereochemical diversity of these molecules, however, present a formidable challenge for their unambiguous identification.

Modern spectroscopic methods are the cornerstone of natural product structure elucidation.[2][3][4][5] A synergistic application of one- and two-dimensional NMR spectroscopy, coupled with high-resolution mass spectrometry, provides the necessary evidence to piece together the molecular puzzle, from the basic carbon framework to the subtle nuances of stereochemistry. This guide will walk you through this process, emphasizing a self-validating system of data interpretation.

The Analytical Workflow: A Strategy for Structural Elucidation

The process of identifying an unknown natural product is a systematic investigation. The workflow is designed to gather orthogonal pieces of information that, when combined, lead to a single, validated structure.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-11,13-dihydroisosecotanapartholide

Foreword: Navigating the Uncharted Territory of a Novel Sesquiterpene Lactone

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the physicochemical landscape of 3-Deoxy-11,13-dihydroisosecotanapartholide. As of this writing, this specific derivative of the isosecotanapartholide family is not extensively documented in publicly accessible literature. Consequently, this document serves a dual purpose: firstly, to present a deduced chemical identity for this compound based on established chemical nomenclature and the known structure of its parent molecules, and secondly, to provide a robust framework of established analytical methodologies for the empirical determination of its key physicochemical properties.

Our approach is grounded in the principles of expert analysis and predictive science, drawing parallels from well-characterized sesquiterpene lactones to forecast the likely attributes of our target compound. This guide is structured to be a practical and intellectually stimulating resource, empowering you to not only understand the predicted nature of this compound but also to be equipped with the experimental strategies to validate these predictions.

Deciphering the Molecular Architecture: The Deduced Structure of this compound

The nomenclature of our target compound provides a clear roadmap to its molecular structure, starting from its parent, isosecotanapartholide. The prefixes "3-Deoxy" and "11,13-dihydro" indicate specific modifications to this core structure.

-

Isosecotanapartholide Core: The foundational structure is isosecotanapartholide, a known sesquiterpene lactone.[1][2]

-

"3-Deoxy": This prefix signifies the removal of a hydroxyl (-OH) group from the 3rd carbon position of the parent molecule.

-

"11,13-dihydro": This indicates the saturation of the double bond between the 11th and 13th carbon atoms, a common feature in sesquiterpene lactone derivatives, which involves the addition of two hydrogen atoms.

Based on these modifications, we can deduce the chemical structure of this compound as follows:

Deduced Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a formal whitepaper)

From this deduced structure, we can calculate the fundamental molecular properties:

-

Molecular Formula: C₁₅H₂₂O₄

-

Molecular Weight: 266.33 g/mol

Physicochemical Properties: An Analysis Based on Structural Analogs

Direct experimental data for this compound is not currently available. However, we can infer its likely physicochemical characteristics by examining structurally related and well-studied sesquiterpene lactones such as Parthenolide and Costunolide. Sesquiterpene lactones are generally characterized as colorless, lipophilic solids.[3]

| Property | Isosecotanapartholide (Parent Compound) | Parthenolide (Analog) | Costunolide (Analog) | This compound (Predicted) |

| Molecular Formula | C₁₅H₁₈O₅[1] | C₁₅H₂₀O₃[4] | C₁₅H₂₀O₂[5][6] | C₁₅H₂₂O₄ |

| Molecular Weight | 278.30 g/mol [1] | 248.32 g/mol [4] | 232.32 g/mol [6] | 266.33 g/mol |

| Melting Point | Not available | 113-117 °C[7][8][9] | Not available | Likely a crystalline solid with a distinct melting point. |

| LogP (Lipophilicity) | Not available | 2.3[4] | 2.1[5] | Predicted to be moderately lipophilic. |

| Aqueous Solubility | Not available | Poor[8][9] | Not available | Predicted to have low aqueous solubility.[2] |

Experimental Determination of Physicochemical Properties: A Methodological Framework

For a novel compound such as this compound, empirical determination of its physicochemical properties is paramount for any drug development endeavor. The following sections provide detailed, field-proven protocols for characterizing its solubility, lipophilicity, and stability.

Aqueous Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method, a robust technique that measures the saturation concentration of a compound in a given solvent system.

Experimental Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed, inert container. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established.

-

Phase Separation: Allow the suspension to settle, or centrifuge the mixture to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP) Determination: Reverse-Phase HPLC Method

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the traditional shake-flask method using n-octanol and water is an option, an HPLC-based method offers higher throughput and requires less compound.[3][10]

Experimental Protocol:

-

Column and Mobile Phase Selection: Utilize a reverse-phase HPLC column (e.g., C18). The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration with Standards: A series of reference compounds with known LogP values are injected into the HPLC system under isocratic conditions with varying mobile phase compositions.

-

Retention Time Measurement: The retention time (t_R) for each standard is recorded.

-

Calculation of Capacity Factor (k'): The capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Extrapolation to 100% Aqueous Phase (log k'_w): For each standard, a plot of log k' versus the percentage of the organic modifier is created. The y-intercept of this plot gives the log k'_w value, which is the extrapolated retention factor in 100% aqueous mobile phase.

-

Calibration Curve Construction: A linear regression analysis is performed by plotting the known LogP values of the standards against their corresponding log k'_w values.

-

Analysis of the Target Compound: this compound is then injected under the same set of mobile phase conditions. Its log k'_w is determined in the same manner.

-

LogP Determination: The LogP of the target compound is then calculated from the calibration curve.

Caption: Workflow for LogP Determination via RP-HPLC.

Stability Assessment: Forced Degradation Studies

Understanding the stability of a compound under various stress conditions is crucial for formulation development and determining its shelf-life. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways.[11][12]

Experimental Protocol:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are subjected to the following conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid compound and a solution to high temperatures (e.g., 80°C).

-

Photostability: Exposure of the solid compound and a solution to UV and visible light.

-

-

Time-Point Sampling: Samples are taken at various time points from each stress condition.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Interpretation: The percentage of the remaining parent compound and the formation of degradation products are quantified over time to assess the compound's stability under each condition.

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion and Future Directions

This technical guide has established a foundational understanding of the likely physicochemical properties of the novel sesquiterpene lactone, this compound, through structural deduction and comparison with known analogs. More importantly, it has provided a comprehensive and actionable set of experimental protocols for the empirical determination of its solubility, lipophilicity, and stability.

The path forward for any research program involving this compound must prioritize the synthesis and purification of an analytical standard. Following this, the methodologies outlined herein should be rigorously applied to generate a comprehensive physicochemical profile. This empirical data will be invaluable for guiding further research into its formulation, pharmacokinetics, and potential therapeutic applications.

References

- 1. Isosecotanapartholide | C15H18O5 | CID 13918473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Parthenolide | C15H20O3 | CID 6473881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Costunolide - Wikipedia [en.wikipedia.org]

- 7. parthenolide, 20554-84-1 [thegoodscentscompany.com]

- 8. Parthenolide [chemeurope.com]

- 9. Parthenolide - Wikipedia [en.wikipedia.org]

- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 3-Deoxy-11,13-dihydroisosecotanapartholide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biosynthetic origins of 3-Deoxy-11,13-dihydroisosecotanapartholide, a complex sesquiterpene lactone with potential pharmacological significance. While the complete biosynthetic pathway for this specific molecule remains to be fully elucidated, this document provides a comprehensive overview of the established core pathway of its likely precursor, parthenolide, and presents a scientifically grounded, hypothetical route to this compound. By integrating established knowledge with logical enzymatic steps, this guide aims to provide a roadmap for future research in elucidating this intricate metabolic route.

Introduction: The World of Sesquiterpene Lactones from Tanacetum parthenium

The Asteraceae family is a rich reservoir of bioactive specialized metabolites, among which the sesquiterpene lactones (STLs) stand out for their diverse chemical structures and pharmacological activities. A prominent member of this family, Tanacetum parthenium (feverfew), has been a subject of intense research due to its production of parthenolide, a germacranolide-type STL with well-documented anti-inflammatory and anti-cancer properties. The biosynthesis of parthenolide is a well-characterized pathway that serves as a foundational framework for understanding the generation of other, more complex STLs within this plant.

This guide will first meticulously outline the established biosynthetic pathway to parthenolide. Subsequently, it will venture into the realm of scientific hypothesis to propose a putative biosynthetic pathway for this compound. This proposed pathway is constructed based on the known chemistry of parthenolide and related compounds isolated from T. parthenium, and on established principles of enzymatic reactions in plant specialized metabolism.

The Core Directive: Biosynthesis of Parthenolide

The journey to parthenolide begins with the universal precursor of all isoprenoids, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic transformations primarily localized within the glandular trichomes of T. parthenium.

Key Enzymatic Steps

The biosynthesis of parthenolide can be dissected into four key enzymatic steps, each catalyzed by a specific enzyme that has been identified and characterized.

| Enzyme | Abbreviation | Function |

| Germacrene A synthase | GAS | Cyclization of FPP to (+)-germacrene A. |

| Germacrene A oxidase | GAO | A cytochrome P450 enzyme that catalyzes the three-step oxidation of (+)-germacrene A to germacrene A acid. |

| Costunolide synthase | COS | Another cytochrome P450 enzyme that hydroxylates germacrene A acid at the C6 position, leading to spontaneous lactonization to form costunolide. |

| Parthenolide synthase | PTS | A cytochrome P450 enzyme that epoxidizes the C4=C5 double bond of costunolide to yield parthenolide. |

The Parthenolide Biosynthetic Pathway: A Visual Representation

The sequential action of these four enzymes constitutes a linear pathway from FPP to parthenolide. This pathway is a testament to the efficiency and specificity of plant metabolic engineering.

A Hypothetical Foray: The Putative Biosynthesis of this compound

The structure of this compound suggests a significant departure from the germacranolide scaffold of parthenolide. The "iso-seco" designation points towards a rearranged carbon skeleton. Based on the work of Goulle et al. (2009) on related iso-seco-tanapartholides, a plausible biosynthetic hypothesis involves a Diels-Alder reaction of a diene precursor derived from the parthenolide pathway, followed by fragmentation of a peroxide intermediate.[1]

Proposed Key Transformations

To arrive at this compound from an intermediate of the parthenolide pathway, several key transformations are necessary:

-

Formation of a Diene Precursor: An intermediate in the parthenolide pathway, potentially costunolide or a derivative, would need to be converted into a reactive diene. This could be facilitated by an uncharacterized enzyme.

-

Diels-Alder Reaction and Peroxide Formation: The diene would then undergo a [4+2] cycloaddition with molecular oxygen, likely enzyme-mediated, to form an endoperoxide.

-

Fragmentation to the Iso-Seco Scaffold: The unstable endoperoxide would then fragment to generate the characteristic iso-seco-tanapartholide carbon skeleton.

-

Deoxygenation at C3: The removal of the hydroxyl group at the C3 position is a critical step. This could be achieved through a two-step process involving dehydration to form a double bond, followed by reduction, or via a more direct deoxygenation reaction.

-

Reduction of the α-methylene-γ-lactone: The conjugated double bond at C11-C13 in the lactone ring needs to be reduced. This is a common modification in sesquiterpene lactone metabolism and is typically catalyzed by reductases.

A Proposed Putative Pathway

The following diagram illustrates a hypothetical pathway from costunolide to this compound, highlighting the speculative nature of the proposed enzymatic steps.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-pronged experimental approach. The following protocols provide a framework for researchers aiming to unravel this metabolic puzzle.

Protocol 1: Isolation and Structural Elucidation of Intermediates

Objective: To identify and characterize putative intermediates in the biosynthetic pathway from T. parthenium.

Methodology:

-

Plant Material: Collect fresh glandular trichomes from the flowering heads of T. parthenium.

-

Extraction: Perform a series of extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Chromatographic Separation: Subject the extracts to repeated column chromatography (e.g., silica gel, Sephadex LH-20) followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structural Elucidation: Determine the structures of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

-

Comparison: Compare the identified structures with the proposed intermediates in the hypothetical pathway.

Protocol 2: In Vitro Enzyme Assays

Objective: To identify and characterize the enzymatic activities responsible for the proposed transformations.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from T. parthenium glandular trichomes.

-

Substrate Synthesis: Chemically or enzymatically synthesize the putative substrates (e.g., the diene intermediate, the iso-seco-tanapartholide scaffold).

-

Enzyme Assay: Incubate the protein extract with the substrate in a suitable buffer containing necessary cofactors (e.g., NADPH for reductases and P450s).

-

Product Analysis: Analyze the reaction mixture using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the expected product.

-

Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., ammonium sulfate precipitation, affinity chromatography) to isolate the responsible enzyme.

Protocol 3: Heterologous Gene Expression and Pathway Reconstitution

Objective: To functionally characterize candidate genes and reconstitute the biosynthetic pathway in a heterologous host.

Methodology:

-

Candidate Gene Identification: Perform transcriptomic analysis (RNA-seq) of T. parthenium glandular trichomes to identify candidate genes encoding for enzymes such as reductases, dehydratases, and cytochrome P450s that are co-expressed with the known parthenolide pathway genes.

-

Gene Cloning: Clone the full-length coding sequences of the candidate genes into suitable expression vectors.

-

Heterologous Expression: Express the candidate genes individually or in combination in a heterologous host such as Nicotiana benthamiana (transient expression) or Saccharomyces cerevisiae (yeast).

-

Metabolite Analysis: Analyze the metabolites produced by the engineered host using LC-MS or GC-MS to determine the function of the expressed genes and to see if the target compound or its precursors are synthesized.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating challenge in the field of plant specialized metabolism. While its exact enzymatic origins are yet to be discovered, the well-established pathway to parthenolide provides a solid foundation for future investigations. The proposed hypothetical pathway in this guide, based on chemical logic and enzymatic precedents, offers a testable framework for researchers. The successful elucidation of this pathway will not only expand our understanding of the vast chemical diversity generated by plants but also pave the way for the biotechnological production of this and other complex sesquiterpene lactones for potential therapeutic applications.

References

Technical Guide: The Discovery, Chemistry, and Biological Significance of Sesquiterpene Lactones, Exemplified by Parthenolide

An in-depth analysis of the scientific literature and chemical databases reveals no specific compound named "3-Deoxy-11,13-dihydroisosecotanapartholide." This suggests that the compound may be hypothetical, a novel discovery not yet published, or a misnomer of a related, known natural product.

However, the name itself provides distinct clues to its likely chemical class and origin. It points to a modified sesquiterpene lactone, a large family of biologically active compounds. The root name "tanapartholide" strongly suggests a connection to the genus Tanacetum (tansies) or the related genus Parthenium, which are well-known sources of such molecules.

Given the absence of data on the specified molecule, this technical guide will instead focus on a closely related and well-documented parent compound, Parthenolide . Parthenolide is the principal sesquiterpene lactone found in feverfew (Tanacetum parthenium) and serves as an excellent, representative model for understanding the discovery, isolation, structural elucidation, and biological significance of this class of compounds. The principles and methodologies described herein are directly applicable to the study of novel derivatives like the hypothetical "this compound."

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sesquiterpene lactones are a diverse class of natural products renowned for their wide range of biological activities. This guide provides a comprehensive technical overview of the discovery and history of these compounds, using the archetypal molecule Parthenolide as a central case study. We will delve into the historical context of its source, the feverfew plant, trace the methodologies for its isolation and structural elucidation, and explore its significant biological activities, particularly its role in anti-inflammatory and anti-cancer research. Detailed protocols for extraction and analysis, along with workflow visualizations, are provided to serve as a practical framework for researchers in natural product chemistry and drug discovery.

Introduction: The Chemical Universe of Sesquiterpene Lactones

Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring. They are predominantly found in plants of the Asteraceae family and are responsible for a variety of plant defense mechanisms. Their biological activity in humans is largely attributed to the α-methylene-γ-lactone group, a reactive Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, thereby modulating their function.

Parthenolide, a germacranolide sesquiterpene lactone, stands as one of the most extensively studied members of this family. Its history is intertwined with the traditional use of its source, feverfew (Tanacetum parthenium), for treating ailments like migraines, fever, and arthritis. The scientific investigation into parthenolide has not only validated some of these traditional uses but has also uncovered potent anti-inflammatory and anti-cancer properties, making it a lead compound in modern drug development.

Discovery and Isolation from Tanacetum parthenium

The journey of parthenolide from a folk remedy to a scientifically validated molecule is a classic example of natural product chemistry.

Historical Context and Initial Findings

While feverfew has been used for centuries, the isolation of its active principle occurred much more recently. In the late 1960s, scientists successfully isolated and characterized parthenolide, identifying it as the major bioactive component in the plant's leaves and flowers. This discovery was pivotal, as it provided a specific molecule whose concentration could be correlated with the plant's therapeutic efficacy, particularly for migraine prophylaxis.

General Protocol for Extraction and Isolation

The isolation of parthenolide relies on standard phytochemical techniques designed to separate medium-polarity compounds from a complex plant matrix. The causality behind the chosen solvents and chromatographic methods is based on the physicochemical properties of parthenolide.

Step-by-Step Methodology:

-

Procurement and Preparation: Obtain dried leaves of Tanacetum parthenium. The material is ground into a fine powder to maximize the surface area for efficient solvent extraction.

-

Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, typically chloroform or dichloromethane (DCM). This choice is critical; non-polar solvents (like hexane) would extract lipids and waxes, while highly polar solvents (like methanol or water) would extract sugars and phenols, leaving the target sesquiterpene lactones behind. DCM is effective at solubilizing parthenolide while minimizing the co-extraction of highly polar impurities.

-

The extraction is often performed at room temperature over several days or accelerated using a Soxhlet apparatus.

-

-

Crude Extract Preparation: The solvent is removed from the combined extracts under reduced pressure using a rotary evaporator, yielding a dark, gummy crude extract.

-

Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. This is the primary purification step.

-

A solvent gradient is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate. Parthenolide typically elutes at a specific hexane:ethyl acetate ratio (e.g., 70:30).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Recrystallization: Fractions rich in parthenolide are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., diethyl ether/hexane). This final step yields pure, crystalline parthenolide.

Visualization: Isolation Workflow

The following diagram illustrates the standard workflow for isolating parthenolide from its natural source.

Caption: Workflow for the extraction and purification of parthenolide.

Structural Elucidation

Determining the precise chemical structure of parthenolide was accomplished using a combination of spectroscopic techniques, which together provide a complete picture of its atomic connectivity and stereochemistry.

| Technique | Purpose & Key Findings |

| Infrared (IR) Spectroscopy | Identifies functional groups. Key absorptions would include strong peaks for the γ-lactone carbonyl (C=O) and the ester carbonyl, as well as C=C double bonds. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. High-resolution MS provides the exact mass, confirming the molecular formula C₁₅H₂₀O₃. |

| ¹H NMR Spectroscopy | Reveals the proton environment. Provides information on the number of different protons, their chemical shifts, splitting patterns (connectivity), and integration (ratio). |

| ¹³C NMR Spectroscopy | Shows the number and type of carbon atoms. Distinguishes between sp³, sp², and sp carbons, and identifies carbonyl carbons. |

| 2D NMR (COSY, HMBC) | Establishes the final connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent), while HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, allowing the complete carbon skeleton to be pieced together. |

| X-Ray Crystallography | Provides unambiguous proof of structure and stereochemistry by mapping the electron density of a single crystal, yielding a 3D model of the molecule. |

Biological Activity and Mechanism of Action

Parthenolide's therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Effects: Inhibition of NF-κB

The most well-characterized mechanism of action for parthenolide is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism:

-

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.

-

Pro-inflammatory stimuli trigger the activation of the IKK (IκB kinase) complex.

-

IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

Once freed, NF-κB translocates to the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes.

-

Parthenolide, through its α-methylene-γ-lactone moiety, directly inhibits the IKK complex. This covalent modification prevents the phosphorylation of IκBα, thus trapping NF-κB in its inactive state in the cytoplasm.

Visualization: NF-κB Inhibition Pathway

This diagram illustrates how parthenolide disrupts the canonical NF-κB signaling cascade.

Caption: Mechanism of parthenolide's anti-inflammatory action via NF-κB inhibition.

Anti-Cancer Activity

Parthenolide has demonstrated potent activity against various cancer cell lines, including leukemia, pancreatic cancer, and breast cancer. Its anti-neoplastic effects are multi-faceted and include:

-

Induction of Apoptosis: By generating reactive oxygen species (ROS) and inhibiting NF-κB, which controls many anti-apoptotic genes.

-

Targeting Cancer Stem Cells: Parthenolide has shown selectivity in eliminating leukemia stem cells, which are often resistant to conventional chemotherapy.

-

Inhibition of STAT3: It can also inhibit the STAT3 signaling pathway, another key regulator of cancer cell survival and proliferation.

Conclusion and Future Directions

Parthenolide serves as a powerful case study in natural product drug discovery. Its journey from a traditional herbal remedy to a well-characterized lead compound with defined molecular targets highlights the value of ethnobotanical knowledge. While parthenolide itself has limitations in terms of bioavailability and solubility, its structure provides a critical scaffold for the development of new, more potent, and specific inhibitors of the NF-κB and other oncogenic pathways.

The methodologies used to isolate and characterize parthenolide are the same foundational techniques that would be applied to the discovery of novel sesquiterpene lactones like the hypothetical "this compound." Future research will undoubtedly uncover new members of this family, and the lessons learned from parthenolide will be invaluable in accelerating their development into next-generation therapeutics.

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesquiterpene lactones (SLs) are a vast and structurally diverse class of natural products renowned for their wide spectrum of biological activities, particularly their anti-inflammatory and anticancer properties. Predominantly isolated from the Asteraceae family, these terpenoids have become a major focus of phytochemical and pharmacological research. This guide provides an in-depth technical overview of the core principles and methodologies associated with the study of SLs, with a particular focus on germacranolide-type compounds exemplified by parthenolide from Tanacetum parthenium (Feverfew). While this guide is framed around the specific, structurally complex derivative "3-Deoxy-11,13-dihydroisosecotanapartholide," it addresses a significant challenge in natural product research: the frequent scarcity of detailed public data on minor or rare constituents. To this end, we use the extensively studied and closely related compound, parthenolide, as a practical and authoritative model for experimental protocols and mechanistic discussions. This document details the workflow from natural source to purified active compound, covering advanced extraction, purification, and structural elucidation techniques. Furthermore, it delves into the well-characterized mechanism of action—the inhibition of the NF-κB signaling pathway—and discusses the challenges and future directions for the development of these potent molecules into therapeutic agents.

Part 1: The Chemical Landscape of Sesquiterpene Lactones

Chemical Diversity and Classification

Sesquiterpene lactones are defined by their C15 backbone, derived from three isoprene units, and the presence of a characteristic lactone (a cyclic ester) ring. Their structural diversity arises from different carbocyclic skeletons. The most common classes relevant to this guide are:

-

Germacranolides: Featuring a 10-membered carbocyclic ring. Parthenolide is a classic example and is considered a major bioactive constituent of Feverfew (Tanacetum parthenium).[1]

-

Guaianolides: Possessing a 5/7 fused ring system.

-

Eudesmanolides: Characterized by a 6/6 fused decalin ring system.

The biological activity of many SLs is attributed to the α-methylene-γ-lactone moiety, which acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in proteins.[2]

Structural Interpretation: The Case of this compound

The nomenclature of the topic compound provides significant structural clues, indicating it is a derivative of a parent molecule, likely "tanapartholide."

-

"Seco" : This prefix denotes a broken ring relative to a parent structure. "Secotanapartholides" have been identified in Tanacetum parthenium.[1][3]

-

"iso" : Often refers to an isomeric form of the parent compound. "Isosecotanapartholide" has been isolated from plants of the genera Artemisia and Achillea.[4][5][6]

-

"3-Deoxy" : Indicates the absence of a hydroxyl group at the C-3 position.

-

"11,13-dihydro" : Signifies the saturation of the exocyclic double bond at positions C-11 and C-13, a key pharmacophore for many SLs. This modification would likely alter its biological activity by removing the primary site for Michael addition.

While public domain literature on this specific derivative is scarce, its name points to a modified guaianolide-type structure. The principles of isolation, characterization, and biological evaluation outlined in this guide for the more abundant SLs provide the foundational methodology for investigating such rare compounds.

Primary Natural Source: Feverfew (Tanacetum parthenium)

Tanacetum parthenium, a member of the Asteraceae family, is a perennial herb with a long history in traditional medicine for treating migraines, fever, and arthritis.[7] Its rich phytochemical profile is dominated by SLs and flavonoids.[1] Parthenolide is the most abundant SL, comprising up to 85% of the total SL content in the leaves and flowers, making this plant the primary source for its isolation.[3] Other related SLs found in feverfew include secotanapartholide A and B, canin, and costunolide.[1][3]

Part 2: A Validated Workflow for Isolation and Purification

The successful isolation of SLs is a critical and often challenging process due to their presence in complex mixtures and potential for degradation. The following workflow is a robust, self-validating system designed for obtaining high-purity germacranolides like parthenolide from dried T. parthenium plant material.

Rationale Behind Methodological Choices

-

Extraction Solvent: A moderately polar solvent is required to efficiently extract SLs. Alcohols (methanol, ethanol) or acetonitrile/water mixtures are effective. Ethanol is often preferred for larger scale extractions due to its lower toxicity.[8][9] A rapid stirring extraction is often sufficient and avoids the potential thermal degradation associated with prolonged Soxhlet extraction.[10]

-

Liquid-Liquid Partitioning: This step is crucial for removing highly polar (e.g., sugars, glycosides) and non-polar (e.g., fats, waxes, chlorophylls) impurities. Partitioning the initial crude extract between an aqueous phase and an immiscible organic solvent like ethyl acetate concentrates the SLs in the organic layer.[8]

-

Chromatography: Silica gel column chromatography is the standard for preparative scale purification. The separation is based on polarity. A gradient elution, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), allows for the sequential elution of compounds.[8] Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the target compound.

Detailed Experimental Protocol: Isolation of Parthenolide

Protocol 1: Maceration and Liquid-Liquid Extraction

-

Preparation: Weigh 500 g of dried, powdered aerial parts of Tanacetum parthenium.

-

Extraction: Place the powder in a large vessel and add 5 L of 95% ethanol. Stir mechanically at room temperature for 24 hours.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper to remove all solid plant material.

-

Concentration: Concentrate the ethanol filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.

-

Partitioning: Suspend the crude extract in 1 L of distilled water and transfer to a 2 L separatory funnel. Add 1 L of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate.

-

Collection: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with 500 mL of ethyl acetate each time.

-

Final Concentration: Combine all ethyl acetate fractions and concentrate in vacuo to yield a semi-purified extract paste enriched in SLs.

Protocol 2: Silica Gel Column Chromatography

-

Column Preparation: Prepare a slurry of 300 g of silica gel (60 Å, 70-230 mesh) in n-hexane. Pour the slurry into a glass column (e.g., 5 cm diameter) and allow it to pack under gravity, draining excess solvent.

-

Sample Loading: Dissolve the semi-purified extract paste from Protocol 1 in a minimal volume of dichloromethane and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully layer the resulting dry powder onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on).

-

Fraction Collection: Collect fractions of ~50 mL.

-

TLC Monitoring: Spot each fraction onto a silica TLC plate. Develop the plate in a mobile phase of n-hexane:ethyl acetate (1:1). Visualize the spots under UV light (254 nm) and/or by staining with p-anisaldehyde reagent followed by gentle heating. Parthenolide typically has an Rf value of ~0.5 in this system.

-

Pooling and Final Purification: Combine fractions that show a pure spot corresponding to a parthenolide standard. Concentrate the pooled fractions in vacuo to yield purified parthenolide, which can be further purified by recrystallization from a suitable solvent like ether.[8]

Visualization of the Purification Workflow

Caption: General workflow for the isolation and purification of parthenolide.

Part 3: Structural Elucidation and Analytical Characterization

Once a compound is purified, its chemical structure must be unequivocally determined. A combination of chromatographic and spectroscopic techniques is essential for this process.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for both the analysis of crude extracts and the final purity assessment of isolated compounds.[11] A reversed-phase C18 column is most commonly used.

Typical HPLC-DAD Method for Parthenolide Analysis:

-

Column: C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common isocratic condition is acetonitrile:water (55:45, v/v).[10]

-

Flow Rate: 1.0 - 1.5 mL/min.[10]

-

Detection: Diode-Array Detector (DAD) set at 210 nm, which is near the λmax for the α,β-unsaturated carbonyl system in the lactone ring.[10][12]

-

Retention Time: Under these conditions, parthenolide typically elutes in 6-15 minutes.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for SLs.

-

Molecular Ion: In positive ESI mode, parthenolide (MW = 248.32 g/mol ) is typically observed as the protonated molecule [M+H]⁺ at m/z 249 or as a sodium adduct [M+Na]⁺ at m/z 271.[13][14]

-

Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion reveals characteristic fragmentation. Common neutral losses include water (H₂O) and carbon monoxide (CO). The fragmentation of the lactone ring itself is a key diagnostic feature.[15] For parthenolide, a characteristic fragment ion is observed at m/z 231, corresponding to the loss of a water molecule ([M+H-H₂O]⁺).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of natural products. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecule.

-

¹H NMR: Provides information on the number and environment of protons. Key signals for parthenolide include the exocyclic methylene protons of the lactone ring (~5.8 and 6.1 ppm) and the epoxide proton.

-

¹³C NMR: Shows all carbon atoms in the molecule. The carbonyl carbon of the lactone ring is a key downfield signal (~169 ppm).

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

-

Table 1: Representative ¹³C and ¹H NMR Data for Parthenolide (in DMSO-d₆) [16]

| Carbon No. | ¹³C Shift (ppm) | ¹H Shift (ppm, multiplicity, J in Hz) |

| 1 | 134.45 | 5.25 (d, J=9.8) |

| 2 | 124.35 | - |

| 3 | 40.38 | 2.06 (m), 2.37 (m) |

| 4 | 65.10 | - |

| 5 | 61.19 | 2.91 (d, J=8.1) |

| 6 | 29.44 | 4.05 (t, J=9.2) |

| 7 | 46.29 | 2.96 (m) |

| 8 | 35.77 | 1.75 (m), 2.11 (m) |

| 9 | 120.58 | 5.25 (d, J=9.8) |

| 10 | 139.92 | - |

| 11 | 120.58 | - |

| 12 | 169.21 | - |

| 13 | 81.98 | 5.79 (d, J=3.0), 6.12 (d, J=3.0) |

| 14 | 16.51 | 1.66 (s) |

| 15 | 16.75 | 1.21 (s) |

Part 4: Biological Activity and Core Mechanism of Action

Parthenolide and related SLs exhibit potent anti-inflammatory and anticancer activities.[17] The primary mechanism underpinning these effects is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[2]

Inhibition of the NF-κB Signaling Pathway

NF-κB is a master regulator of the inflammatory response, controlling the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

Upon stimulation by inflammatory signals (like TNF-α or lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.

Parthenolide directly inhibits this pathway. Its α-methylene-γ-lactone group forms a covalent bond with a cysteine residue (Cys-179) in the activation loop of IKKβ, one of the catalytic subunits of the IKK complex.[2] This alkylation prevents the activation of IKK, thereby blocking the phosphorylation and degradation of IκBα. As a result, NF-κB remains trapped in the cytoplasm, and the inflammatory gene expression is suppressed.[18][19]

Quantitative Biological Activity

The potency of SLs can be quantified using cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

Table 2: Representative IC₅₀ Values for Parthenolide

| Cell Line / Assay | Biological Effect | IC₅₀ (µM) | Reference(s) |

| RAW 264.7 Macrophages | Inhibition of NO production | ~5.0 | [20][21] |

| A549 (Human Lung Carcinoma) | Antiproliferative | 4.3 | [22] |

| TE671 (Human Medulloblastoma) | Antiproliferative | 6.5 | [22] |

| HT-29 (Human Colon Adenocarcinoma) | Antiproliferative | 7.0 | [22] |

| HUVEC (Endothelial Cells) | Antiproliferative | 2.8 | [22] |

Visualization of the NF-κB Inhibition Pathway

Caption: Mechanism of NF-κB inhibition by parthenolide.

Part 5: Challenges and Future Directions in Drug Development

Despite their potent biological activities, the development of SLs into clinical drugs faces several hurdles:

-

Poor Bioavailability: SLs are often lipophilic with low aqueous solubility, limiting their absorption and systemic availability.

-

Chemical Instability: The reactive α-methylene-γ-lactone ring, while crucial for activity, can also lead to instability and non-specific reactions.

-